molecular formula C19H15N3O5S2 B2883339 Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681163-36-0

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2883339
CAS No.: 681163-36-0
M. Wt: 429.47
InChI Key: HYUMAVVCBDCOFU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a thiophene ring, and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then subjected to further functionalization to introduce the thiophene and thiocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. For example, the use of SiO2-tpy-Nb as a catalyst in a solvent mixture of IPA and water has been reported to yield isoindoline-1,3-dione derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to form the corresponding amine.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the thiocyanate group can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various biological receptors, potentially modulating their activity. Additionally, the thiophene and thiocyanate groups may contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 5-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-3-27-19(26)15-10(2)14(28-9-20)16(29-15)21-13(23)8-22-17(24)11-6-4-5-7-12(11)18(22)25/h4-7H,3,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUMAVVCBDCOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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